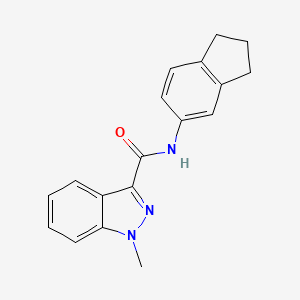

N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-indazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)-1-methylindazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-21-16-8-3-2-7-15(16)17(20-21)18(22)19-14-10-9-12-5-4-6-13(12)11-14/h2-3,7-11H,4-6H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIGGHXTKOBFDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC4=C(CCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-indazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds under acidic or basic conditions.

Introduction of the Indane Moiety: The indane moiety can be introduced via Friedel-Crafts alkylation or acylation reactions, where the indazole core is reacted with indane derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.

Amidation Reaction: The final step involves the formation of the carboxamide group through the reaction of the indazole-indane intermediate with an appropriate amine or ammonia under dehydrating conditions, often using reagents like carbodiimides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the indane moiety to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can lead to the formation of alcohols or amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Aluminum chloride for Friedel-Crafts reactions, palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indane moiety can yield indanone derivatives, while reduction can produce indanol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core is known to bind to various biological targets, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

AKB-48F (N-(1-Adamantyl)-1-(5-Fluoropentyl)-1H-indazole-3-carboxamide)

- Structural Similarities : Both compounds share the indazole-3-carboxamide backbone.

- Key Differences: Substituents: AKB-48F features a bulky adamantyl group and a fluoropentyl chain, whereas the target compound substitutes these with a dihydroindenyl group. Pharmacological Activity: AKB-48F is a synthetic cannabinoid receptor agonist with high affinity for CB1/CB2 receptors, linked to psychoactive effects . The dihydroindenyl group in the target compound may reduce CB1 affinity due to decreased lipophilicity compared to adamantyl. Analytical Data:

- AKB-48F : Molecular formula C19H24FN3O (MW: 329.19 g/mol).

- Target Compound : Estimated formula C19H17N3O (MW: ~303.13 g/mol). HRMS and ESI-MS would differentiate these .

1-(2,3-Dihydro-1H-Inden-5-yl)-2-Phenyl-2-(Pyrrolidin-1-yl)-Ethanone (Novel Cathinone Derivative)

- Structural Similarities : Both incorporate the dihydroindenyl group.

- Key Differences: Core Structure: The cathinone derivative has a β-keto-amphetamine backbone, while the target compound features an indazole carboxamide. Synthetic Routes: Cathinone derivatives often employ reductive amination, whereas the target compound likely requires amide coupling (e.g., EDC/HOBt) .

N-(2,3-Dihydro-1H-Inden-5-yl)-3-(Pyrrolidin-1-yl)Propanamide ()

- Structural Similarities : Both contain the dihydroindenyl group and an amide bond.

- Key Differences: Substituents: The pyrrolidinyl-propanamide side chain in vs. the indazole carboxamide in the target compound.

Lig1 (N-(2-{1-[(6-Methoxy-2,3-Dihydro-1H-Inden-5-yl)Methyl]Pyrrolidin-2-yl}-6-Methylpyridin-4-yl)Pyrazin-2-Amine)

- Structural Similarities : Shared dihydroindenyl group and nitrogen-rich heterocycles.

- Key Differences: Pharmacological Target: Lig1 inhibits bacterial cysteine biosynthesis, whereas the target compound’s indazole carboxamide suggests cannabinoid or kinase targets . Synthetic Complexity: Lig1’s synthesis involves multi-step heterocyclic coupling, while the target compound may be synthesized via simpler amide bond formation .

Comparative Data Table

Key Research Findings

- Indazole carboxamides exhibit higher receptor binding specificity than aliphatic amides, as seen in AKB-48F vs. propanamide derivatives .

- Synthetic Feasibility : Amide coupling (e.g., using ZnI2/TMSCN or EDC/HOBt) is a common route for dihydroindenyl-linked carboxamides, with yields varying by substituent steric bulk .

- Regulatory Status : AKB-48F is controlled in multiple jurisdictions; the target compound’s structural divergence may delay regulatory action .

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-indazole-3-carboxamide is a synthetic organic compound that features a unique chemical structure combining an indazole core and an indane moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O |

| Molecular Weight | 293.35 g/mol |

| CAS Number | 1448067-39-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The indazole core is known to modulate the activity of various biological targets, potentially acting as an enzyme inhibitor or receptor modulator, influencing cellular signaling pathways .

Antitumor Activity

Recent studies have indicated that derivatives of the indazole scaffold exhibit potent anti-tumor properties. For instance, one study highlighted the synthesis of 1H-indazole-3-carboxamide derivatives that serve as selective PAK1 inhibitors. These compounds demonstrated significant inhibition of tumor cell migration and invasion without affecting overall tumor growth. The most potent derivative exhibited an IC50 value of 9.8 nM against PAK1, showcasing its high selectivity over other kinases .

Antifungal Activity

The antifungal potential of this compound has also been explored. In vitro studies have shown that certain indazole derivatives possess activity against Candida species, including C. albicans and C. glabrata. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 mM to 10 mM, indicating their potential as candidates for antifungal drug development .

Case Studies

Case Study 1: PAK1 Inhibition

A detailed investigation into the structure–activity relationship (SAR) of indazole derivatives revealed that modifications to the hydrophobic and hydrophilic regions significantly influenced their PAK1 inhibitory activity. Compounds designed with specific substituents not only improved potency but also reduced off-target effects, indicating a promising lead for future therapeutic applications .

Case Study 2: Antifungal Efficacy

In another study focused on antifungal activity, several derivatives were synthesized and tested against multiple strains of Candida. Compounds with bulky carboxamides showed enhanced activity against both miconazole-susceptible and resistant strains, suggesting that structural modifications can lead to improved efficacy against resistant fungal infections .

Summary of Findings

| Activity Type | Compound/Derivative | IC50/MIC Value | Remarks |

|---|---|---|---|

| Antitumor | Indazole Derivative | 9.8 nM | Selective PAK1 inhibitor |

| Antifungal | Indazole Derivative | 1 mM - 10 mM | Active against Candida species |

Q & A

Q. What experimental controls are critical when evaluating this compound’s neuroprotective effects in animal models?

- Methodology :

- Positive Controls : Include known neuroprotectants (e.g., memantine) to benchmark efficacy.

- Behavioral Assays : Use Morris water maze or rotarod tests to assess cognitive/motor function.

- Histopathology : Post-mortem brain section analysis (e.g., H&E staining) to detect neuronal damage reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.